Methyl 2-chloro-6-cyclopropylnicotinate

Description

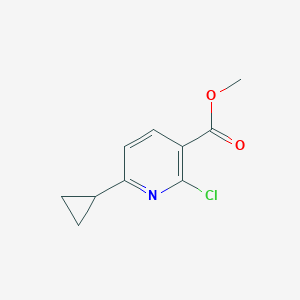

Methyl 2-chloro-6-cyclopropylnicotinate is a nicotinic acid derivative characterized by a methyl ester group at the carboxyl position, a chlorine substituent at the 2-position, and a cyclopropyl ring at the 6-position of the pyridine backbone. This structural configuration imparts distinct physicochemical properties, such as increased lipophilicity compared to simpler chlorinated analogs, which may enhance its bioavailability and stability in biological systems.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

methyl 2-chloro-6-cyclopropylpyridine-3-carboxylate |

InChI |

InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-5-8(6-2-3-6)12-9(7)11/h4-6H,2-3H2,1H3 |

InChI Key |

DPJVQRIVTCQMON-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C(C=C1)C2CC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-cyclopropylnicotinate typically involves the esterification of 2-chloro-6-cyclopropylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Esterification: 2-chloro-6-cyclopropylnicotinic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux for several hours until the ester is formed.

Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ester. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-cyclopropylnicotinate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The cyclopropyl group can be oxidized to form more complex structures.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

Oxidation: Products include oxidized derivatives of the cyclopropyl group.

Reduction: Products include the corresponding alcohols or partially reduced intermediates.

Scientific Research Applications

Methyl 2-chloro-6-cyclopropylnicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active nicotinic acid derivatives.

Medicine: Potential applications include the development of new pharmaceuticals targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-cyclopropylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially influencing lipid metabolism and other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to the methyl nicotinate family, which includes derivatives with varying substituents at positions 2, 5, and 6. Key structural analogs include:

- Methyl 5,6-dichloronicotinate : Chlorine at positions 5 and 6 .

- Methyl 6-methoxynicotinate : Methoxy group at position 6 .

- Methyl 2-chloro-5-fluoronicotinate : Chlorine at position 2, fluorine at position 5.

Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| Methyl 2-chloro-6-cyclopropylnicotinate | Cl (2), cyclopropyl (6) | 225.67 | ~2.8 | <1 (aqueous) |

| Methyl 6-chloronicotinate | Cl (6) | 171.57 | ~1.5 | 5–10 |

| Methyl 5,6-dichloronicotinate | Cl (5, 6) | 206.02 | ~2.1 | <1 |

| Methyl 6-methoxynicotinate | OMe (6) | 167.15 | ~1.2 | 10–20 |

<sup>*</sup>LogP values estimated via computational modeling. The cyclopropyl group significantly increases lipophilicity, reducing aqueous solubility compared to methoxy or single-chlorine analogs .

Research Findings

- Synthetic Accessibility : Cyclopropyl-substituted nicotinates require multi-step synthesis involving cyclopropanation reagents (e.g., trimethylsulfoxonium iodide), whereas chlorinated analogs are often prepared via direct halogenation .

- Biological Activity: Chlorine at position 2 in nicotinates correlates with improved insecticidal activity in neonicotinoid analogs. The cyclopropyl group may further modulate interactions with nicotinic acetylcholine receptors (nAChRs), though this remains hypothetical without empirical studies.

- Stability : Cyclopropyl derivatives exhibit higher thermal and hydrolytic stability compared to methoxy-substituted analogs, as demonstrated in accelerated stability testing of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.